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Introduction
SNAP 94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating

hormone receptor 1 (MCH1).[1] Emerging as a significant tool in neuroscience and metabolic

research, this small molecule has demonstrated therapeutic potential in preclinical models of

anxiety, depression, and obesity. This technical guide provides an in-depth overview of the

pharmacological properties of SNAP 94847, including its binding characteristics, mechanism of

action, and in vivo efficacy, supported by detailed experimental methodologies and visual

representations of its core biological pathways.

Core Pharmacological Attributes
SNAP 94847 exhibits high affinity and selectivity for the MCH1 receptor, a G protein-coupled

receptor (GPCR) predominantly expressed in the brain. Its antagonistic action at this receptor

modulates key physiological processes, including mood, appetite, and energy homeostasis.

Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological

profile of SNAP 94847.

Table 1: Receptor Binding Affinity and Selectivity
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Parameter Value Species/System Reference

Ki 2.2 nM
Human MCH1

Receptor
[2][3][4][5][6]

Kd 530 pM
Human MCH1

Receptor
[2][3][4][5][6]

Selectivity
>80-fold over α1A

adrenergic receptor
Not Specified [2][3][4][5][6]

Selectivity
>500-fold over D2

dopamine receptor
Not Specified [2][3][4][5][6]

Table 2: In Vivo Pharmacokinetic Parameters in Rats

Parameter Value
Route of
Administration

Reference

Bioavailability 59% Oral [4][5]

Plasma Clearance 4.2 L/hr/kg Oral [4][5]

Blood Clearance 3.3 L/hr/kg Oral [4][5]

Half-life (t1/2) 5.2 hours Oral [4][7]

Brain to Plasma Ratio
2.3 (at 4 hours post-

dosing)
Oral [7]

Mechanism of Action: MCH1 Receptor Signaling
SNAP 94847 exerts its effects by blocking the binding of the endogenous ligand, melanin-

concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is known to couple

to multiple G-protein signaling pathways, primarily Gαi and Gαq. Antagonism by SNAP 94847
inhibits these downstream cascades.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/1422-0067/23/7/3807
https://www.researchgate.net/figure/Overall-scheme-of-virtual-screening-of-MCHR1-antagonists_fig1_359634282
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://www.medchemexpress.com/snap-94847-hydrochloride.html
https://www.mdpi.com/1422-0067/23/7/3807
https://www.researchgate.net/figure/Overall-scheme-of-virtual-screening-of-MCHR1-antagonists_fig1_359634282
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://www.medchemexpress.com/snap-94847-hydrochloride.html
https://www.mdpi.com/1422-0067/23/7/3807
https://www.researchgate.net/figure/Overall-scheme-of-virtual-screening-of-MCHR1-antagonists_fig1_359634282
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://www.medchemexpress.com/snap-94847-hydrochloride.html
https://www.mdpi.com/1422-0067/23/7/3807
https://www.researchgate.net/figure/Overall-scheme-of-virtual-screening-of-MCHR1-antagonists_fig1_359634282
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://www.medchemexpress.com/snap-94847-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952805/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1681886?utm_src=pdf-body
https://www.benchchem.com/product/b1681886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular
Plasma Membrane

Intracellular

MCH

MCH1 Receptor

Binds & Activates

SNAP 94847
Blocks

Gαi
Activates

GαqActivates

Adenylyl Cyclase

Inhibits

Phospholipase C
Activates

cAMP
Converts ATP to PKAActivates

Cellular Response
(e.g., Neuronal Excitability,

Gene Expression)

PIP2
Cleaves

IP3

DAG

Ca²⁺ Release
Stimulates

PKC
Activates

ERK Activation
Activates

Click to download full resolution via product page

Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of SNAP 94847.

Experimental Protocols
In Vitro Radioligand Binding Assay for MCH1 Receptor
This protocol outlines a representative method for determining the binding affinity of SNAP
94847 for the MCH1 receptor, based on competitive binding principles.

Objective: To determine the inhibition constant (Ki) of SNAP 94847 at the human MCH1

receptor.

Materials:

Membrane preparations from a cell line stably expressing the human MCH1 receptor (e.g.,

HEK293 or COS-7 cells).

Radioligand: [3H]SNAP-7941 (a structurally related high-affinity MCH1 antagonist).

SNAP 94847 (unlabeled competitor).
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Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin

(BSA), pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., GF/C).

Scintillation fluid.

Microplate scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

MCH1 receptor-expressing cell membranes (typically 5-20 µg of protein).

A fixed concentration of [3H]SNAP-7941 (at or below its Kd, e.g., 0.2-1.0 nM).

Varying concentrations of SNAP 94847 (e.g., 10-11 to 10-5 M).

For total binding, add binding buffer instead of SNAP 94847.

For non-specific binding, add a high concentration of an unlabeled MCH1 antagonist (e.g.,

10 µM SNAP-7941).

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle

agitation to reach binding equilibrium.

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber

filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific

binding.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.
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Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in

counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

Calculate specific binding at each concentration of SNAP 94847: Specific Binding = Total

Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of SNAP 94847.

Determine the IC50 value (the concentration of SNAP 94847 that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is the dissociation constant of the

radioligand for the receptor.
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Caption: Workflow for the In Vitro Radioligand Binding Assay.
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In Vivo Assessment of Anxiolytic and Antidepressant-
like Effects
Animal Models:

Anxiety: Light/Dark Box Test, Novelty-Suppressed Feeding (NSF) Test.

Depression: Forced Swim Test (FST), Tail Suspension Test (TST).

General Protocol (Example: Light/Dark Box Test):

Animals: Male BALB/cJ mice are commonly used due to their heightened anxiety-like

phenotype.

Drug Administration: Administer SNAP 94847 (e.g., 10-30 mg/kg) or vehicle orally (p.o.) or

intraperitoneally (i.p.) 30-60 minutes before testing.

Apparatus: A two-compartment box with one compartment brightly illuminated and the other

dark, connected by a small opening.

Procedure:

Place a mouse in the center of the light compartment.

Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).

Record the time spent in the light compartment, the number of transitions between

compartments, and locomotor activity using automated tracking software.

Data Analysis: An increase in the time spent in the light compartment and the number of

transitions is indicative of an anxiolytic-like effect. Statistical analysis is typically performed

using ANOVA followed by post-hoc tests.

In Vivo Efficacy
Anxiolytic and Antidepressant Activity
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SNAP 94847 has consistently demonstrated anxiolytic and antidepressant-like effects in

various rodent models.[2] In the light/dark box test, acute and chronic administration of SNAP
94847 increases the time mice spend in the brightly lit chamber, a classic indicator of reduced

anxiety. Similarly, in the novelty-suppressed feeding test, the compound reduces the latency to

eat in a novel environment, another measure of anxiolytic action. These effects are observed

following both acute and chronic administration.[2]

Effects on Food Intake and Body Weight
As an MCH1 receptor antagonist, SNAP 94847 has been investigated for its potential to reduce

food intake and body weight. Studies have shown that it can decrease food-reinforced operant

responding in rats, suggesting a role in modulating the motivational aspects of feeding.[7]

Chronic administration of SNAP 94847 has been shown to reduce weight gain in diet-induced

obese animal models.

Modulation of Dopaminergic Systems
Interestingly, chronic treatment with SNAP 94847 has been shown to induce a sensitization of

the locomotor response to dopamine D2/D3 receptor agonists, such as quinpirole, in rats and

mice.[8][9][10] This effect is similar to that observed with clinically effective antidepressants and

suggests that MCH1 receptor antagonism may modulate downstream dopaminergic pathways

involved in reward and motivation.[8][9][10]

Conclusion
SNAP 94847 is a valuable pharmacological tool for investigating the roles of the MCH1

receptor in the central nervous system and metabolism. Its high affinity, selectivity, and proven

in vivo efficacy in preclinical models of anxiety, depression, and obesity make it a compelling

lead compound for further drug development. The detailed pharmacological profile and

experimental methodologies provided in this guide serve as a comprehensive resource for

researchers aiming to explore the therapeutic potential of MCH1 receptor antagonism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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